tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyl group, and a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
The synthesis of tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the tert-butyl and benzyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological outcomes.
Comparison with Similar Compounds
tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-benzyl-4-methylpiperidin-4-ylcarbamate: This compound has a similar structure but differs in the core ring system.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: This compound has multiple tert-butyl groups and a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-16-11-12-21(17(16)20(22,4)5)13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3 |
InChI Key |
QOMIJHKPPILOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(CCN2CC3=CC=CC=C3)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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